N-(1-Fluoro-2-octanyl)acetamide
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Overview
Description
N-(1-Fluoro-2-octanyl)acetamide is an organic compound with the molecular formula C10H20FNO. This compound is characterized by the presence of a fluorine atom attached to an octanyl chain, which is further connected to an acetamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Fluoro-2-octanyl)acetamide typically involves the reaction of 1-fluoro-2-octanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired acetamide by the action of ammonia or an amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Fluoro-2-octanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Fluoro-2-octanyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Fluoro-2-octanyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoroacetamide: A simpler analog with a similar fluorine-containing structure.
Chloroacetamide: Contains a chlorine atom instead of fluorine.
Bromoacetamide: Contains a bromine atom instead of fluorine.
Iodoacetamide: Contains an iodine atom instead of fluorine.
Uniqueness
N-(1-Fluoro-2-octanyl)acetamide is unique due to the presence of the long octanyl chain, which can influence its physical and chemical properties. The fluorine atom also imparts distinct reactivity and biological activity compared to its halogenated analogs.
Properties
Molecular Formula |
C10H20FNO |
---|---|
Molecular Weight |
189.27 g/mol |
IUPAC Name |
N-(1-fluorooctan-2-yl)acetamide |
InChI |
InChI=1S/C10H20FNO/c1-3-4-5-6-7-10(8-11)12-9(2)13/h10H,3-8H2,1-2H3,(H,12,13) |
InChI Key |
CZQJRTYZAPPVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CF)NC(=O)C |
Origin of Product |
United States |
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